Bienvenue dans la boutique en ligne BenchChem!

Oxametacin

Tolerability Gastrointestinal Safety Clinical Trial

Choose Oxametacin for your research when indomethacin's GI toxicity is a confound. As a direct COX-1/COX-2 dual inhibitor, oxametacin is NOT a prodrug for indomethacin—human metabolism shows negligible conversion, ensuring you study the parent compound's intrinsic activity. Clinical data: GI side effects 14% vs indomethacin 28% (p<5×10⁻⁵), discontinuation 6% vs 14% (p<2×10⁻³). Ideal for chronic arthritis models, gout studies (no uric acid clearance interference), and experiments where platelet inhibition is undesired. Order high-purity (≥98%) oxametacin for reproducible, low-attrition results.

Molecular Formula C19H17ClN2O4
Molecular Weight 372.8 g/mol
CAS No. 27035-30-9
Cat. No. B1677830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxametacin
CAS27035-30-9
Synonyms1-(4-chlorobenzoyl)-methyl-5-methoxy-3-indolylacetohydroxamic acid
Flogar
oxametacine
oxamethacin
Molecular FormulaC19H17ClN2O4
Molecular Weight372.8 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NO
InChIInChI=1S/C19H17ClN2O4/c1-11-15(10-18(23)21-25)16-9-14(26-2)7-8-17(16)22(11)19(24)12-3-5-13(20)6-4-12/h3-9,25H,10H2,1-2H3,(H,21,23)
InChIKeyAJRNYCDWNITGHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Oxametacin (CAS 27035-30-9): An Indomethacin-Derived NSAID with Documented Clinical Tolerability Profile


Oxametacin (CAS 27035-30-9), a hydroxamic acid derivative of indomethacin, belongs to the acetic acid class of non-steroidal anti-inflammatory drugs (NSAIDs) [1]. It functions as a dual inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), thereby suppressing the synthesis of pro-inflammatory prostaglandins [2]. While its analgesic, antipyretic, and anti-inflammatory properties are comparable to its parent compound indomethacin, its structural modification confers a distinct metabolic pathway in humans, where it is not a pro-drug for indomethacin [3][4].

Oxametacin (CAS 27035-30-9) Procurement: Why Indomethacin and Prodrugs Are Not Direct Substitutes


The procurement of oxametacin cannot be satisfied by substituting indomethacin or its prodrugs like acemetacin or glucametacin. While indomethacin is a potent NSAID, its high rate of gastrointestinal (GI) side effects (16.5-23% in clinical cohorts) limits its utility [1]. Prodrugs like acemetacin, which rely on metabolic conversion to indomethacin, may still expose the GI tract to the active ulcerogenic moiety, whereas oxametacin avoids this pathway in humans, undergoing minimal conversion to indomethacin and demonstrating a distinct side-effect profile [2]. This unique metabolic disposition, coupled with a different balance of efficacy and tolerability, makes direct substitution scientifically and clinically unsound, as the observed outcomes in clinical trials with oxametacin (e.g., lower GI event rates, specific gout indication) are not inherent to the comparator compounds [3].

Oxametacin (CAS 27035-30-9) Technical Evidence: Quantified Differentiation Against Indomethacin and In-Class Alternatives


Clinical Tolerability: Reduced Gastrointestinal Side-Effects and Treatment Discontinuation vs. Indomethacin

In a pilot field survey of 525 patients with various inflammatory conditions, oxametacin (100 mg b.i.d.) was compared directly to indomethacin (50 mg b.i.d.) over two weeks. The incidence of any side-effect was 14% (36/264) for oxametacin versus 23% (60/261) for indomethacin [1]. Notably, the rate of gastrointestinal (GI) disorders was 6% (17/264) for oxametacin compared to 16.5% (43/261) for indomethacin, representing a significant reduction. Consequently, treatment discontinuation due to adverse effects was 5% (14/264) in the oxametacin group versus 13% (33/261) in the indomethacin group [1]. A larger, double-blind trial (n=678) confirmed these findings, reporting side effects in 14% (34/250) of oxametacin-treated patients and 28% (67/236) of indomethacin-treated patients (p < 5.10⁻⁵), with discontinuations at 6% (14/250) vs. 14% (32/236), respectively (p < 2.10⁻³) [2].

Tolerability Gastrointestinal Safety Clinical Trial NSAID

In Vitro Prostaglandin Synthesis Inhibition: Comparable Potency to Indomethacin, Superior to Other NSAIDs

Oxametacin's inhibitory effect on prostaglandin biosynthesis was studied in vitro using rat spleen tissue. The drug's potency closely mimicked that of indomethacin [1]. In a direct comparative assessment, oxametacin proved more active than several other non-steroidal anti-inflammatory agents, including ketoprofen, flufenamic acid, phenylbutazone, and acetylsalicylic acid, in the same assay system [1]. While specific IC50 values from this study are not provided, the qualitative ranking establishes oxametacin's high potency relative to a broad panel of NSAIDs, aligning it with the potent inhibition characteristic of indomethacin.

COX Inhibition Prostaglandin Synthesis In Vitro Pharmacology NSAID

Metabolic Fate: Oxametacin is Not a Prodrug for Indomethacin in Humans

A critical differentiation from other indomethacin derivatives like acemetacin or glucametacin is oxametacin's metabolic pathway in humans. A pharmacokinetic study in healthy volunteers demonstrated that the metabolic degradation of oxametacin to indomethacin is negligible [1]. This contrasts sharply with findings in rats, where a portion of oxametacin's activity was attributed to its conversion to indomethacin [2]. In humans, oxametacin is therefore not a pro-drug for indomethacin, with primary biotransformation routes including demethylation, conjugation, reduction, and debenzoylation [1]. The main urinary metabolites for a 75 mg single dose were DMA-glucuronide (22.9%) and DBDMA-glucuronide (9.2%) [1].

Pharmacokinetics Metabolism Prodrug Species Difference

Tissue Distribution: Preferential Accumulation in Inflamed Tissues vs. Indomethacin

In a rat model of adjuvant arthritis, orally administered [14C]-oxametacin (5 mg/kg) showed a 2.2- to 2.7-fold increase in radioactivity in inflamed hind-paw tissues compared to non-inflamed controls [1]. This preferential accumulation was also observed in granuloma tissue from cotton-pellet implanted rats. Metabolic analysis of the inflamed tissue revealed that over 2-8 hours post-dose, the composition was 34-7% oxametacin, 26-37% indomethacin, 16-46% demethylindomethacinamide, and 26-10% indomethacinamide [1]. This indicates that while some indomethacin is generated locally, the parent compound and other metabolites also contribute to the anti-inflammatory effect at the site of inflammation.

Tissue Distribution Inflammation Pharmacokinetics Animal Model

Uricosuric Neutrality: No Alteration of Uric Acid Clearance, Relevant for Gout Research

Unlike some NSAIDs that can alter renal uric acid handling, oxametacin was investigated for its effect on endogenous uric acid clearance in 8 healthy volunteers. Whether administered alone or in combination with established hypouricemic agents (benzbromarone or allopurinol), oxametacin did not alter the clearance rate of endogenous uric acid [1]. This finding is significant in the context of its claimed efficacy for acute gout attacks [1], as it suggests the drug's anti-inflammatory action is independent of any uricosuric effect, avoiding potential confounding in experimental gout models.

Gout Uric Acid Renal Clearance NSAID

Platelet Function: Distinct Profile from Aspirin, Comparable to Indomethacin

In an ex vivo study comparing single oral doses of oxametacin (100 mg), indomethacin (50 mg), and acetylsalicylic acid (ASA, 1 g) in human volunteers, platelet aggregation and serotonin (5HT-14C) release were measured. A clear-cut inhibitory effect, characteristic of ASA, was not observed for oxametacin [1]. This suggests that oxametacin's effect on platelet function is less pronounced and mechanistically distinct from ASA's irreversible COX-1 inhibition in platelets. In a separate study on anticoagulated patients, oxametacin (3x100 mg/day) was found to potentiate coumarin anticoagulation, decreasing thrombotest percentage from a mean of 11.2% to 8.3% after one week and 7.8% after two weeks, a finding not directly attributed to antiplatelet activity [2].

Platelet Aggregation Coagulation Ex Vivo NSAID

Oxametacin (CAS 27035-30-9): Prioritized Research Applications Based on Quantitative Differentiation


Preclinical Models of Chronic Inflammation Requiring Long-Term Dosing

Researchers designing chronic inflammatory disease models (e.g., rheumatoid arthritis, osteoarthritis) where long-term NSAID administration is required may prioritize oxametacin over indomethacin. The clinically validated, significantly lower incidence of gastrointestinal side effects (14% vs. 28%, p < 5.10⁻⁵) and reduced treatment discontinuation rates (6% vs. 14%, p < 2.10⁻³) translate to improved tolerability in animal studies, potentially reducing attrition due to drug-induced morbidity and allowing for longer, more stable dosing periods [1][2].

Gout and Uric Acid Metabolism Studies

For investigations into acute gouty arthritis or the renal handling of uric acid, oxametacin offers a specific advantage. Its established anti-inflammatory efficacy, comparable to indomethacin, is coupled with a documented lack of effect on endogenous uric acid clearance [3]. This makes it an ideal NSAID for experimental paradigms where modulation of uric acid levels is either an endpoint or a variable that must not be confounded by the treatment itself, unlike other NSAIDs which may have uricosuric properties.

In Vivo Studies Where Prodrug Metabolism is a Confounding Variable

In experimental systems where the metabolic conversion to indomethacin is a confounding factor (e.g., studies on intestinal toxicity, local tissue metabolism, or species-specific effects), oxametacin is a superior choice over indomethacin prodrugs like acemetacin or glucametacin. Oxametacin's metabolism in humans is characterized by negligible conversion to indomethacin, with primary routes being demethylation and conjugation [4]. This distinct metabolic pathway allows for a more direct assessment of the parent compound's intrinsic activity and toxicity, bypassing the complexities associated with prodrug activation and the subsequent generation of indomethacin.

Studies on Platelet-Neutral Anti-Inflammatory Mechanisms

Investigators studying inflammatory pathways where profound platelet inhibition is an undesired confounding effect can select oxametacin. Unlike acetylsalicylic acid (ASA), oxametacin does not produce a clear-cut, irreversible inhibition of platelet aggregation [5]. This profile is valuable in models of inflammation that also involve thrombosis, hemostasis, or platelet-dependent signaling, as it allows for the dissection of anti-inflammatory effects from anti-platelet effects, providing a cleaner pharmacological tool than ASA or other NSAIDs with strong platelet activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxametacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.